REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:5]=1[CH3:11])[CH:2]=C.I([O-])(=O)(=O)=[O:13].[Na+].[OH2:18]>C(Cl)(Cl)(Cl)Cl.C(#N)C.O.[Ru](Cl)(Cl)Cl>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:1][C:2]([OH:13])=[O:18])=[C:5]([CH3:11])[CH:6]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C=C(C=C1)Br)C
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.474 g
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred vigorously for 5.0 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
FILTRATION
|
Details
|
The residue was filtered though wet CELITE®
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The mixture was further extracted with EtOAc (3×400 mL)
|
Type
|
WASH
|
Details
|
washed with sat. sodium sulfite/with conc. HCl (pH ca 2-3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.1 mmol | |
AMOUNT: MASS | 11.47 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |